molecular formula C9H7N3O2S B1386380 4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid CAS No. 1104276-29-0

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1386380
CAS No.: 1104276-29-0
M. Wt: 221.24 g/mol
InChI Key: LSOLFLCPKUKMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired thiazole-pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The thiazole and pyrimidine rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by activating or inhibiting specific enzymes or receptors. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and pyrimidine-4-carboxylic acid.

Uniqueness

4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the thiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)15-8(12-5)7-10-3-2-4-11-7/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOLFLCPKUKMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219854
Record name 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104276-29-0
Record name 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104276-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2-pyrimidinyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
4-Methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.